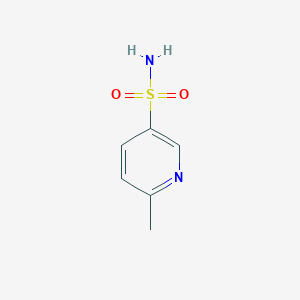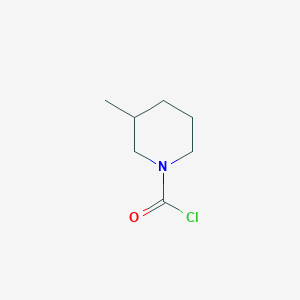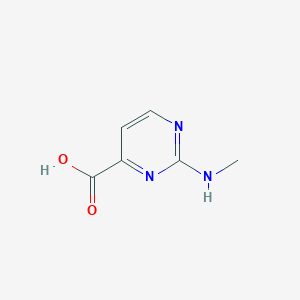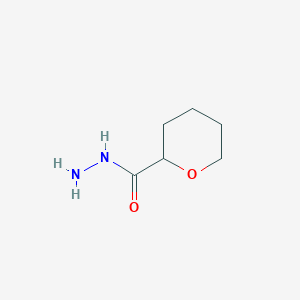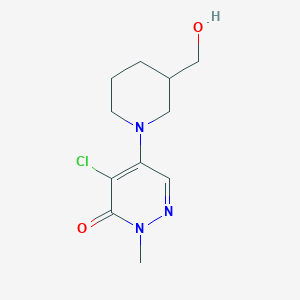
4-氯-5-(3-(羟甲基)哌啶-1-基)-2-甲基吡哒嗪-3(2H)-酮
描述
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a chemical compound1. Unfortunately, there is limited information available about this specific compound in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds2. This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation2. However, it’s important to note that this is a general method and may not apply directly to the synthesis of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one.Molecular Structure Analysis
The molecular structure of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is not explicitly provided in the search results. However, the molecular formula is C10H14ClN3O23.Chemical Reactions Analysis
The specific chemical reactions involving 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not detailed in the search results. However, related compounds have been involved in reactions such as the Suzuki–Miyaura coupling and various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not provided in the search results. The molecular weight of the compound is 243.69 g/mol3.科学研究应用
DNA 相互作用和细胞摄取
化合物 4-氯-5-(3-(羟甲基)哌啶-1-基)-2-甲基吡哒嗪-3(2H)-酮与已知的 DNA 小沟结合剂 Hoechst 33258 具有相似的结构。此类化合物在科学研究中具有重要的应用,特别是在 DNA 相互作用和细胞机制的研究中。Hoechst 33258 及其类似物通过结合 DNA 小沟的 AT 富集序列,作为细胞生物学中染色染色体和通过流式细胞术分析核 DNA 含量的重要工具。这种用途扩展到植物染色体和核结构的研究,表明结构相似的化合物也可能在这些领域找到应用 (Issar & Kakkar,2013 年)。
放射防护和拓扑异构酶抑制
双苯并咪唑家族中的化合物(包括 Hoechst 33258 衍生物)因其放射防护特性和抑制拓扑异构酶的能力而受到探索。这些酶在 DNA 复制中起着至关重要的作用,使其抑制剂在癌症研究和化疗药物的开发中很有价值。通过作为合理药物设计的起点,这些化合物为开发靶向癌症和其他疾病中涉及的特定 DNA 相互作用和细胞过程的新型疗法提供了一条途径。
药理学和治疗研究
4-氯-5-(3-(羟甲基)哌啶-1-基)-2-甲基吡哒嗪-3(2H)-酮 的结构特征表明其潜在的药理学应用。欧米芬太尼等属于 4-苯甲酰哌啶类的化合物证明了哌啶和哌嗪部分在药物化学中的重要性,特别是在镇痛药和麻醉药的开发中。对欧米芬太尼及其立体异构体的详细研究提供了配体-受体相互作用的分子基础的见解,为研究具有相似结构元素的其他化合物提供了一个模型 (Brine 等人,1997 年)。
神经科学和神经药理学
在神经科学研究中,含有哌啶和吡啶基团的化合物已被评估其对神经递质系统的影响以及在治疗神经系统疾病中的潜在治疗应用。例如,调节 AMPA 受体的阿莫卡品已被研究其在增强认知功能和治疗精神分裂症等疾病中的作用。这一研究方向突出了具有相似结构特征的化合物调节神经递质受体和通路,为认知和精神疾病的新治疗方法的开发做出贡献的潜力 (Marenco 等人,2002 年)。
安全和危害
The safety and hazards associated with 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not detailed in the search results.
未来方向
The future directions for research on 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not specified in the search results.
Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
属性
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(5-13-14)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVASWPQFTSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



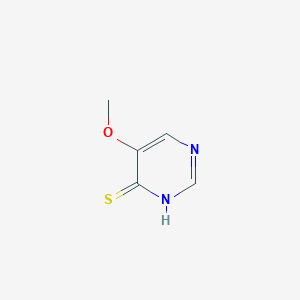
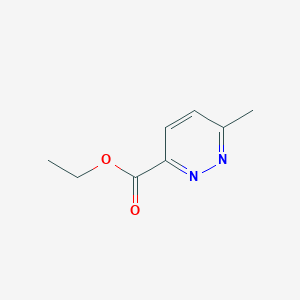
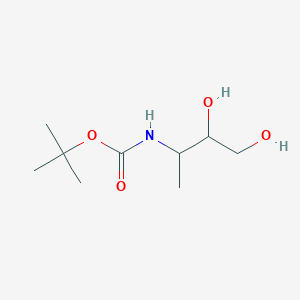
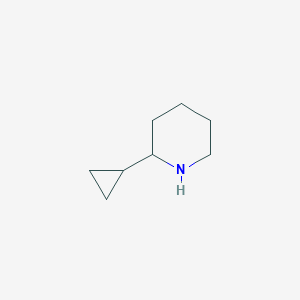
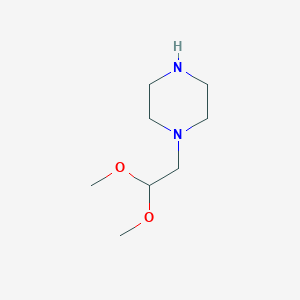
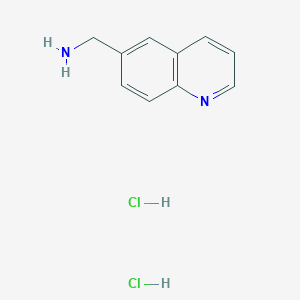
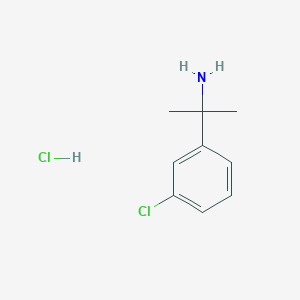
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)
